molecular formula C17H12F4N4O2S B2968672 4-(4-fluorobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole CAS No. 294853-30-8

4-(4-fluorobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No. B2968672
CAS RN: 294853-30-8
M. Wt: 412.36
InChI Key: UFGMANXCRXCYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H12F4N4O2S and its molecular weight is 412.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

An efficient approach for the synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed. This method involves the use of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole as a strategic intermediate, showcasing the potential application of related triazole compounds in regioselective synthesis and structural analysis through density functional theory (DFT) calculations and X-ray crystallography (Moreno-Fuquen et al., 2019).

Molecular Interactions and Assembly

The study of molecular interactions and assembly of triazole derivatives has been highlighted, focusing on the formation of self-assembled dimers in solid state through O⋯π-hole tetrel bonding interactions. This is analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, illustrating the influence of molecular substituents on the nucleophilic/electrophilic nature of groups and interaction energies (Ahmed et al., 2020).

Synthesis and Functionalization

The synthesis and regioselective functionalization of 4-fluoro-5-aryl-1,2,3-NH-triazoles were elaborated, demonstrating a domino construction of target fluorinated triazoles. This method utilized sulfamic acid as an effective promoter for heterocyclization, indicating the adaptability of triazole derivatives in the regioselective functionalization at the N-2 position and the support of DFT calculations for observed regioselectivity (Motornov et al., 2017).

Antimicrobial Activities

A series of triazole derivatives were synthesized and investigated for their antimicrobial activities against various pathogens. This study underscores the potential of triazole compounds as novel antimicrobial agents, with the chemical structures of these compounds elucidated by spectral data and their activities evaluated against a range of bacteria and fungi (Upmanyu et al., 2011).

Supramolecular Self-Assembly

The supramolecular self-assembly of a selective triazole-based COX-2 inhibitor was analyzed, revealing the stabilization of the crystal structure by weak hydrogen and chalcogen bonds alongside unorthodox F···π and S···C(π) contacts. This study provides insights into the cooperative generation of supramolecular self-assembly in crystalline states and the role of different noncovalent interactions in crystal packing, as well as the selective inhibitory activity against the human COX-2 enzyme (Al-Wahaibi et al., 2021).

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-[(4-nitrophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N4O2S/c18-13-5-1-11(2-6-13)9-24-15(17(19,20)21)22-23-16(24)28-10-12-3-7-14(8-4-12)25(26)27/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGMANXCRXCYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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